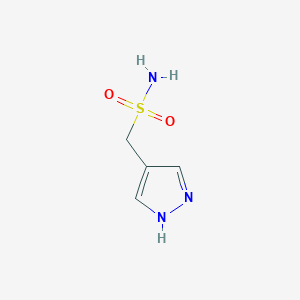

1H-pyrazol-4-ylmethanesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-pyrazol-4-ylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c5-10(8,9)3-4-1-6-7-2-4/h1-2H,3H2,(H,6,7)(H2,5,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEVVJWHQDQNFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 1h Pyrazol 4 Ylmethanesulfonamide Structures

General Synthetic Strategies for Pyrazole-4-sulfonamide Frameworks

The construction of pyrazole-4-sulfonamide frameworks typically involves a two-stage process: the formation of the pyrazole (B372694) ring followed by the introduction of the sulfonamide group at the C4 position. A variety of synthetic methods have been developed to achieve these transformations efficiently.

Multicomponent Reactions in Pyrazole Synthesis

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like pyrazoles from simple starting materials in a single step. mdpi.comnih.gov These reactions offer advantages such as high atom economy, operational simplicity, and the ability to generate structural diversity. mdpi.comnih.gov

One common MCR approach for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound, a hydrazine (B178648) derivative, and other components. For instance, the reaction of 1,3-diketones with hydrazine derivatives is a classical and straightforward method for preparing polysubstituted pyrazoles. mdpi.com Variations of this approach, such as the use of β-enamino diketones and arylhydrazines, allow for the regioselective synthesis of specific pyrazole isomers. organic-chemistry.org

Another notable MCR strategy is the three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds, which proceeds through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization to yield polyfunctional pyrazoles. organic-chemistry.org Furthermore, pyrano[2,3-c]pyrazoles can be synthesized via a four-component reaction involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.gov The use of catalysts like molecular iodine has enabled the transition-metal-free synthesis of sulfonated pyrazoles from sulfonyl hydrazides, 1,3-diketones, and sodium sulfinates. mdpi.com

| Reaction Type | Reactants | Key Features |

| Three-Component | Aldehydes, 1,3-dicarbonyls, diazo compounds | Tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, oxidative aromatization. organic-chemistry.org |

| Four-Component | Aldehydes, malononitrile, β-ketoesters, hydrazine hydrate | Synthesis of pyrano[2,3-c]pyrazoles. nih.gov |

| Transition-Metal-Free | Sulfonyl hydrazides, 1,3-diketones, sodium sulfinates | Catalyzed by molecular iodine. mdpi.com |

Sulfonylation Reactions for Methanesulfonamide (B31651) Incorporation

Once the pyrazole core is assembled, the methanesulfonamide group is typically introduced at the C4 position, which is prone to electrophilic substitution. mdpi.com A common method for this is direct sulfonylation using chlorosulfonic acid, followed by reaction with an amine to form the sulfonamide. nih.gov

The process often begins with the sulfonation of a pre-formed pyrazole. For example, 3,5-dimethyl-1H-pyrazole can be treated with chlorosulfonic acid to yield the corresponding pyrazole-4-sulfonyl chloride. nih.gov To prevent the degradation of the sulfonyl chloride intermediate to sulfonic acid, a mixture of chlorosulfonic acid and thionyl chloride can be employed as the sulfonylating agent. nih.gov The resulting pyrazole-4-sulfonyl chloride is then reacted with an appropriate amine in the presence of a base, such as diisopropylethylamine, to afford the desired pyrazole-4-sulfonamide derivative. nih.govacs.org

Targeted Functionalization and Substituent Introduction on the Pyrazole Ring

The biological activity of pyrazole derivatives can be significantly influenced by the nature and position of substituents on the pyrazole ring. Therefore, methods for the targeted functionalization of the pyrazole nucleus are crucial for developing new therapeutic agents.

N-Substitution Strategies and Their Impact on Structural Diversity

The nitrogen atoms of the pyrazole ring provide convenient handles for introducing a wide range of substituents, thereby modulating the compound's physicochemical and pharmacological properties. N-substitution can be achieved through various methods, including alkylation and arylation reactions. rsc.org

A direct method for preparing N-alkyl and N-aryl pyrazoles involves the reaction of primary aliphatic or aromatic amines with diketones using an electrophilic amination reagent. acs.org This approach is advantageous as it uses the amine as the limiting reagent and proceeds under mild conditions. acs.org Regioselective N-alkylation can also be achieved by carefully selecting the base, solvent, and reaction temperature. researchgate.net For instance, the use of potassium tert-butoxide in THF has been shown to be effective for the methylation of 3,5-dimethyl-1H-pyrazole. nih.gov The introduction of different substituents on the nitrogen can significantly impact the biological activity of the resulting pyrazole derivatives. nih.gov

| Reagent | Conditions | Outcome |

| Primary amines, diketones, electrophilic amination reagent | Mild conditions, short reaction time | Direct synthesis of N-alkyl and N-aryl pyrazoles. acs.org |

| Alkyl halides, base (e.g., potassium tert-butoxide) | Controlled temperature and solvent | Regioselective N-alkylation. nih.govresearchgate.net |

Modifications at Pyrazole Carbon Positions (C3, C4)

In addition to N-substitution, modifications at the carbon atoms of the pyrazole ring, particularly at the C3 and C4 positions, are essential for creating structural diversity. The C4 position is readily functionalized through electrophilic substitution reactions. mdpi.com

Transition-metal-catalyzed C-H functionalization has emerged as a powerful strategy for the direct introduction of various functional groups at specific carbon positions of the pyrazole ring, avoiding the need for pre-functionalized starting materials. rsc.org For instance, palladium-catalyzed C(sp³)–H arylation has been used for the C4 functionalization of related heterocyclic systems. acs.org

Furthermore, flexible synthetic routes have been developed to introduce different functionalized substituents at the C3 position. nih.gov One such approach involves the coupling of protected alkynols with acid chlorides to form alkynyl ketones, which are then cyclized with hydrazine. nih.gov Subsequent manipulation of the side chain allows for the introduction of various functionalities. nih.gov Regioselective synthesis of C3-hydroxyarylated pyrazoles has also been achieved through the reaction of pyrazole N-oxides with arynes. acs.org

Structure Activity Relationship Sar Investigations of 1h Pyrazol 4 Ylmethanesulfonamide Derivatives

Positional Scanning and Substituent Effects on Biological Activity

The biological activity of pyrazole (B372694) derivatives is highly sensitive to the nature and position of substituents on the pyrazole core and any associated rings. Systematic modifications have revealed critical insights into optimizing potency and selectivity for various biological targets.

Research into pyrazole-based inhibitors has demonstrated that even minor changes in substitution can lead to significant shifts in biological activity. For instance, in a series of (1,3-diphenyl-1H-pyrazol-4-yl)-methylamine analogues, the substitution pattern on the 3-phenyl ring was found to dictate selectivity between different enzymes. Derivatives with 2,4-dichloro substituents were selective inhibitors of dipeptidyl peptidase-IV (DPP-IV), whereas those with difluoro substituents showed a preference for DPP8 inhibition. researchgate.net

Similarly, studies on pyrazole-based kinase inhibitors have highlighted the importance of specific functional groups. For N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), the substitution on the pyrazole ring is critical. Investigations into pyrazole-4-carboxylic oxime ester derivatives revealed that a nitro group was more effective than hydrogen, methyl, methoxy, or chloro substituents in activity against certain cancer cell lines. researchgate.net

In the context of anticancer agents, the substitution on phenyl rings attached to the pyrazole core plays a pivotal role. For 1-aryl-1H-pyrazole-fused curcumin (B1669340) analogues, a higher number of electron-donating groups on an associated phenyl ring (Ring B) correlated with increased cytotoxicity. nih.gov Furthermore, the presence of hydrophobic groups like 1-phenyl and 3-methyl/phenyl on the 1H-pyrazole itself was linked to superior cytotoxic effects. nih.gov This suggests a delicate hydrophilic-hydrophobic balance is necessary for optimal activity. nih.gov

The effect of substituents can also be target-specific. In the development of antileishmanial 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, smaller substituents (like chlorine) or no substitution on the benzenesulfonamide (B165840) ring resulted in better interaction with the parasitic target. nih.gov Conversely, for antitubercular pyrazole-4-carboxamides, the presence of electron-withdrawing groups at two different positions was found to be beneficial for antibacterial potency. mdpi.com

The tables below summarize the observed effects of different substituents on the biological activity of various pyrazole derivative series.

Table 1: Effect of Phenyl Ring Substituents on DPP Inhibitor Selectivity

| Core Scaffold | Substituent at 3-Phenyl Ring | Primary Target |

|---|---|---|

| (1,3-diphenyl-1H-pyrazol-4-yl)-methylamine | 2,4-dichloro | DPP-IV researchgate.net |

Table 2: Influence of Substituents on Anticancer and Antileishmanial Activity

| Derivative Series | Position of Substitution | Favorable Substituent(s) | Observed Effect |

|---|---|---|---|

| Pyrazole-4-carboxylic oxime esters | Pyrazole ring | Nitro group | Increased potency against cancer cell lines researchgate.net |

| 1-Aryl-1H-pyrazole-fused curcumin analogues | Ring B | Electron-donating groups | Increased cytotoxicity nih.gov |

| 4-(1H-Pyrazol-1-yl)benzenesulfonamides | Benzenesulfonamide ring | Chlorine or no substituent | Improved antileishmanial activity nih.gov |

Pharmacophore Elucidation and Essential Structural Features for Potency

Pharmacophore modeling is a crucial tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For pyrazole derivatives, these models distill complex SAR data into a clear map of necessary interactions with a biological target.

A pharmacophore model for pyrazolo[1,5-a]pyridine (B1195680) and 4,4-dimethylpyrazolone analogues acting as phosphodiesterase 4 (PDE4) inhibitors identified a five-point hypothesis (AHHRR) as critical for activity. nih.gov This model consists of:

One hydrogen bond acceptor (A)

Two hydrophobic groups (H)

Two aromatic rings (R)

This arrangement highlights the necessity of specific electrostatic and hydrophobic interactions within the PDE4 active site. The aromatic rings are believed to engage in π-π stacking interactions with phenylalanine residues in the enzyme's binding pocket. nih.gov

For 1H-pyrazolo[3,4-d]pyrimidine derivatives designed as epidermal growth factor receptor (EGFR) inhibitors, a different set of pharmacophoric features was identified. nih.gov These include:

A flat heteroaromatic system (the pyrazolo[3,4-d]pyrimidine core) that occupies the adenine (B156593) binding region of the ATP pocket.

A terminal hydrophobic head to fit into a hydrophobic region.

An amino derivative acting as a spacer to form a hydrogen bond in the linker region.

A hydrophobic tail to occupy a second hydrophobic region. nih.gov

The core (pyrazol-4-yl)-methylamine scaffold itself has been identified as a key structural class for developing DPP-IV inhibitors, indicating its fundamental role in binding to the enzyme's active site. researchgate.net Docking studies of these inhibitors into the DPP-IV active site help to visualize and confirm the crucial interactions predicted by pharmacophore models. researchgate.net

These models underscore that beyond simple substituent effects, the spatial orientation of key functional groups is paramount for potent biological activity.

Correlation of Molecular Descriptors with Biological Responses

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical properties of a series of compounds, known as molecular descriptors, and their biological activities. These models allow for the prediction of the potency of novel compounds and provide deeper insight into the mechanisms of action.

A more advanced 5D-QSAR study on a different set of 1H-pyrazole derivatives targeting EGFR also yielded a predictive model. nih.gov This model revealed that the inhibitory activity was significantly correlated with three types of interaction fields:

Hydrogen bond acceptor fields

Hydrophobic fields

Salt bridge fields nih.gov

This implies that compounds with optimized hydrogen bonding capabilities and appropriate hydrophobicity are more likely to be potent EGFR inhibitors. nih.gov

In a simpler, yet effective correlation, the lipophilicity of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, represented by the calculated log P (clog P), was found to be a key predictor of their ability to penetrate biological membranes. nih.gov The most active compounds in this series possessed sufficient hydrophobicity to cross the parasitic membrane and reach their intracellular target. nih.gov

These studies demonstrate that by quantifying specific molecular properties, it is possible to build robust models that explain the variance in biological activity across a series of pyrazole derivatives. These models serve as valuable guides for designing new compounds with enhanced potency.

Table 3: Chemical Compounds Mentioned

| Compound Name/Class |

|---|

| 1H-pyrazol-4-ylmethanesulfonamide |

| 4-(1H-Pyrazol-1-yl)benzenesulfonamide |

| 3,4,5-substituted pyrazole derivatives |

| 1H-pyrazole-3-carboxamide derivatives |

| Amino-pyrazoles |

| 1-Aryl-1H-pyrazole-fused curcumin analogues |

| (1,3-diphenyl-1H-pyrazol-4-yl)-methylamine |

| N-(1H-pyrazol-4-yl)carboxamide |

| Pyrazole-4-carboxylic oxime ester derivatives |

| Pyrazolo[1,5-a]pyridine |

| 4,4-dimethylpyrazolone |

| 1H-pyrazolo[3,4-d]pyrimidine |

Preclinical Pharmacological Profiling and Biological Activity of 1h Pyrazol 4 Ylmethanesulfonamide Analogues

In Vitro Biological Activity Spectrum

The in vitro biological activities of 1H-pyrazol-4-ylmethanesulfonamide analogues are diverse, spanning from anticancer to antimicrobial effects. The following sections delineate the specific activities observed in preclinical studies.

Antiproliferative and Anticancer Activities in Cell Lines

A number of pyrazole-4-sulfonamide derivatives have been synthesized and evaluated for their potential as anticancer agents. Studies have shown that these compounds can exhibit significant antiproliferative activity against various cancer cell lines.

Facilely synthesized 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives have been tested for their in vitro antiproliferative activity against U937 cells using the CellTiter-Glo Luminescent cell viability assay. nih.govnih.gov The half-maximal inhibitory concentration (IC50) was determined for each compound, and it was noted that these compounds did not exhibit cytotoxic activity based on the measurement of lactate (B86563) dehydrogenase (LDH) activity. nih.govnih.gov

In other studies, pyrazole-sulfonamide derivatives have demonstrated cell-selective effects. For instance, some compounds showed promising broad-spectrum antitumor activity against HeLa and C6 (rat brain tumor) cell lines, with activity comparable to the anticancer drugs 5-fluorouracil (B62378) and cisplatin. nih.gov Specifically, certain derivatives displayed moderate to excellent activity against C6 cell lines. nih.govnih.gov The antiproliferative activity of these compounds is a key area of investigation, with the aim of developing novel therapeutics that can overcome drug resistance and reduce side effects. nih.gov

| Compound | Cell Line | Activity |

| 3,5-dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide derivatives | U937 | Antiproliferative |

| 1,3,5-trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide derivatives | U937 | Antiproliferative |

| Pyrazole-sulfonamide derivatives | HeLa | Antitumor |

| Pyrazole-sulfonamide derivatives | C6 (rat brain tumor) | Moderate to excellent antitumor activity nih.govnih.gov |

A novel pyrazole (B372694) derivative, 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (B32628) (PTA-1), has shown potent cytotoxicity against a panel of different cancer cell lines. nih.gov This compound was identified from a screen of a chemical library and its activity was verified through subsequent testing. nih.gov

Furthermore, pyrazole hybrids have been investigated for their cytotoxicity against breast cancer cell lines (MDA-MB-231, MCF-7, and 4T1) and liver cancer cells (HepG2). researchgate.net One particular compound, 5-oxo-N'- (2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide, exhibited good anticancer activity against the aggressive 4T1 cells with an IC50 of 25±0.4 μM. researchgate.net

Anti-inflammatory Effects and Related Pathways

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib (B62257) being a prominent example of a pyrazole-containing COX-2 inhibitor. nih.gov Analogues of this compound have also been investigated for their potential to modulate inflammatory pathways.

Studies on novel pyrazole derivatives have demonstrated significant anti-inflammatory activity. nih.gov For instance, the compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide showed better anti-inflammatory activity when compared to the standard drug diclofenac (B195802) sodium in an in vivo rat model. nih.gov The anti-inflammatory effects of some pyrazole derivatives have been linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. researchgate.netnih.gov Certain pyrazole derivatives have shown selectivity towards COX-2 inhibition, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.netnih.gov

The anti-inflammatory potential of pyrazoles extends to their ability to scavenge free radicals and inhibit lipid peroxidation, both of which are processes implicated in inflammation. nih.gov The fusion of a pyrazole ring with other heterocyclic systems, such as thiophene, has also been explored to enhance anti-inflammatory and analgesic actions. rjeid.combohrium.com

Antimicrobial and Antiparasitic Efficacy

The antimicrobial and antiparasitic spectrum of pyrazole-containing compounds is broad, covering bacteria, fungi, and various parasites.

Antibacterial and Antifungal Activity: Several novel pyrazole analogues have been synthesized and screened for their antimicrobial activity. dergipark.org.tr For example, one compound demonstrated excellent activity against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which was more potent than the standard ciprofloxacin. dergipark.org.tr Another derivative was highly active against the Gram-positive bacterium Streptococcus epidermidis with an MIC of 0.25 μg/mL. dergipark.org.tr In terms of antifungal activity, a pyrazole derivative was highly active against Aspergillus niger with an MIC of 1 μg/mL, comparable to clotrimazole (B1669251). nih.govdergipark.org.tr Another compound showed equipotent activity to clotrimazole against Microsporum audouinii with an MIC of 0.5 μg/mL. dergipark.org.tr

The antimicrobial activity of these compounds is influenced by their chemical structure, with some derivatives showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.netbohrium.com For instance, certain pyrazole-4-carboxamide derivatives have exhibited significant antimicrobial potential. bohrium.com The mechanism of action is thought to be related to the inhibition of essential bacterial processes, potentially involving the cell wall. nih.gov

| Compound | Organism | Activity (MIC) |

| Pyrazole derivative 3 | Escherichia coli | 0.25 μg/mL dergipark.org.tr |

| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 μg/mL dergipark.org.tr |

| Pyrazole derivative 2 | Aspergillus niger | 1 μg/mL nih.govdergipark.org.tr |

| Pyrazole derivative 3 | Microsporum audouinii | 0.5 μg/mL dergipark.org.tr |

| 1-(5-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)-2-methylfuran-3-yl)ethanone (12) | Bacillus subtilis | 3.125 μg/mL nih.gov |

| N-[(4Z)-3-Methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene]-1H-benzimidazol-2-amine (7) | Botrytis fabae, Fusarium oxysporum | 6.25 μg/mL nih.gov |

| 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-furo[3,2-c]chromen-4-one (13) | Botrytis fabae, Fusarium oxysporum | 6.25 μg/mL nih.gov |

Antiparasitic Activity: The pyrazole scaffold is also a key feature in compounds with antiparasitic properties. While specific data for this compound analogues is limited in the provided context, the broader class of pyrazole derivatives has shown promise. For instance, pyrazoline derivatives, which are reduced forms of pyrazoles, have been reported to possess anti-Leishmanial activity. researchgate.net

Enzyme Inhibition Profiles (e.g., DPP-IV, COX, Kinases, Carbonic Anhydrase, Acetylcholinesterase)

The structural versatility of this compound analogues allows them to interact with a range of enzymes, leading to their inhibition.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is a therapeutic target for type 2 diabetes. nih.govresearchgate.net (1,3-Diphenyl-1H-pyrazol-4-yl)-methylamine analogues have been identified as DPP-IV inhibitors. researchgate.net Structure-activity relationship (SAR) studies have shown that substituents on the phenyl ring can influence selectivity for DPP-IV over other dipeptidyl peptidases like DPP8. researchgate.net For instance, 2,4-dichloro substitution on the 3-phenyl ring favored DPP-IV inhibition. researchgate.net

Cyclooxygenase (COX) Inhibition: As mentioned in the anti-inflammatory section, pyrazole derivatives are known to inhibit COX enzymes. researchgate.netnih.gov This activity is central to their anti-inflammatory effects.

Kinase Inhibition: Kinases are critical targets in cancer therapy. Pyrazole-based compounds have been developed as kinase inhibitors. For example, N-(1H-pyrazol-4-yl)carboxamide derivatives have been identified as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key player in inflammatory signaling. nih.gov Additionally, 1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including its wild-type and mutant forms. nih.gov Novel (1H-Pyrazol-4-ylamino)pyrimidine derivatives have also been designed as selective Wee1 inhibitors for cancer treatment. nih.gov

Carbonic Anhydrase (CA) Inhibition: Sulfonamide-bearing pyrazolone (B3327878) derivatives have been evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These enzymes are targets for conditions like glaucoma. Novel sulfonamide-bearing pyrazolone derivatives have shown inhibitory activity against hCA I and II. nih.gov Furthermore, 4-(pyrazolyl)benzenesulfonamide ureas have been developed as potent inhibitors of the tumor-associated hCA IX and XII isoforms, with Ki values in the nanomolar range. nih.govnih.gov

Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are used in the management of Alzheimer's disease. dergipark.org.tr Some pyrazole derivatives have been shown to possess moderate and selective AChE inhibitory activity. dergipark.org.tr For instance, spirooxindole analogues tethered with a pyrazole scaffold have exhibited AChE inhibitory activity with IC50 values in the low micromolar range. researchgate.net Pyrazole-oxime derivatives have also been studied for their ability to reactivate AChE inhibited by organophosphates. chula.ac.th

In Vivo Efficacy Studies in Animal Models

While in vitro studies provide valuable insights into the biological activities of this compound analogues, in vivo studies in animal models are crucial for determining their efficacy in a physiological context.

Preclinical Pharmacodynamic Markers

The preclinical pharmacodynamic profile of this compound and its analogues is primarily characterized by their interaction with key enzymes involved in inflammatory pathways. A significant body of research has focused on the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical mediators of inflammation and pain.

Analogues of this compound have demonstrated notable inhibitory activity against COX enzymes. nih.govnih.gov The dual inhibition of COX-2 and 5-lipoxygenase (5-LOX) has also been explored as a strategy to develop anti-inflammatory agents with a broader spectrum of activity and potentially improved safety profiles. nih.gov

In vitro assays are fundamental in determining the potency and selectivity of these compounds. The half-maximal inhibitory concentration (IC₅₀) is a key pharmacodynamic marker derived from these studies, indicating the concentration of a compound required to inhibit 50% of the target enzyme's activity. A lower IC₅₀ value signifies greater potency.

Several studies have synthesized and evaluated series of pyrazole sulfonamide and pyrazole methanesulfonyl derivatives for their COX inhibitory activity. nih.govnih.gov For instance, certain pyrazole derivatives possessing a methanesulfonyl moiety have shown potent and selective inhibition of COX-2 over COX-1. nih.gov The selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), is a critical parameter, with a higher SI indicating greater selectivity for COX-2, which is often associated with a reduced risk of gastrointestinal side effects. nih.govnih.gov

The anti-inflammatory effects of these analogues are often evaluated in vivo using models such as carrageenan-induced paw edema in rats. nih.govmdpi.com In these models, the reduction in paw volume serves as a direct pharmacodynamic marker of the compound's anti-inflammatory efficacy in a living system.

Beyond inflammation, other preclinical pharmacodynamic activities have been reported for related pyrazole structures. For example, certain 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives have been evaluated for their antileishmanial activity, with IC₅₀ values determined against Leishmania species. nih.gov Additionally, antiproliferative activity against various cancer cell lines has been observed for some pyrazole-sulfonamide derivatives. nih.govresearchgate.net

The following tables summarize key preclinical pharmacodynamic data for representative this compound analogues and related pyrazole derivatives.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Pyrazole Analogues

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Benzothiophen-2-yl pyrazole carboxylic acid derivative 5b | 5.40 | 0.01 | 344.56 | nih.gov |

| Compound AD 532 | - | Less potent than Celecoxib | - | nih.gov |

| Pyrazole derivative Va | - | - | 246.8-353.8 | nih.gov |

| Pyrazole derivative VIa | - | - | 246.8-353.8 | nih.gov |

| Pyrazole derivative VIc | - | - | 246.8-353.8 | nih.gov |

| Pyrazole derivative VIIa-c | - | - | 246.8-353.8 | nih.gov |

| Dihydropyrazole derivative 4b | - | - | - | mdpi.com |

| Trimethoxy derivative 5f | - | 1.50 | - | rsc.org |

| Trimethoxy derivative 6f | - | 1.15 | - | rsc.org |

| Bromo derivative 6e | - | Comparable to Celecoxib | - | rsc.org |

| Pyrazole derivative 144-146 | - | 0.034-0.052 | - | mdpi.com |

Note: A hyphen (-) indicates that the specific data was not provided in the cited source.

Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Analogues

| Compound | Animal Model | Endpoint | Result | Reference |

| Pyrazole derivatives Va, VIa, VIc, VIIa-c | Carrageenan-induced paw edema | Edema inhibition (3h) | 51-86% | nih.gov |

| Pyrazole derivatives Va, VIa, VIc, VIIa-c | Carrageenan-induced paw edema | Edema inhibition (5h) | 83-96% | nih.gov |

| Pyrazole derivatives 144-146 | Carrageenan-induced paw edema | Edema inhibition | 78.9-96% | mdpi.com |

Table 3: Other Preclinical Biological Activities of Pyrazole Analogues

| Compound Class | Biological Activity | Target/Assay | Key Findings | Reference |

| 4-(1H-Pyrazol-1-yl)benzenesulfonamide derivative 3b | Antileishmanial | L. amazonensis promastigotes | IC₅₀ = 0.070 mM | nih.gov |

| 4-(1H-Pyrazol-1-yl)benzenesulfonamide derivative 3e | Antileishmanial | L. amazonensis promastigotes | IC₅₀ = 0.072 mM | nih.gov |

| 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives | Antiproliferative | U937 cells | Showed activity | nih.gov |

| 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives | Antiproliferative | U937 cells | Showed activity | nih.gov |

| Pyrazole-sulfonamide derivatives | Antiproliferative | HeLa and C6 cell lines | Compounds 3 and 7 showed promising activity | researchgate.net |

Molecular Mechanisms of Action and Target Engagement Studies for 1h Pyrazol 4 Ylmethanesulfonamide

Enzyme Kinetic Analysis and Inhibition Mechanisms

The 1H-pyrazol-4-ylmethanesulfonamide scaffold is a core component of various enzyme inhibitors. researchgate.net Studies on derivatives containing this moiety have elucidated diverse mechanisms of enzyme inhibition. For instance, pyrazole (B372694) derivatives have been shown to act as competitive, noncompetitive, or uncompetitive inhibitors depending on the specific enzyme and the nature of the substituents on the pyrazole ring. researchgate.netkhanacademy.orgnih.gov

In the context of carbonic anhydrases (CAs), pyrazole-carboxamides bearing a sulfonamide group demonstrate inhibitory activity by interacting with the zinc ion (Zn²⁺) located in the active site of the enzyme, which is crucial for its catalytic function. nih.gov The unhindered sulfonamide group is a key contributor to this inhibition. nih.gov Lineweaver-Burk plots are instrumental in differentiating these inhibition types. Competitive inhibitors increase the Michaelis constant (Km) without affecting the maximum velocity (Vmax), while noncompetitive inhibitors decrease Vmax without changing Km. khanacademy.orgnih.gov Uncompetitive inhibitors, which bind only to the enzyme-substrate complex, decrease both Vmax and Km. khanacademy.org

Table 1: Enzyme Inhibition Mechanisms

| Inhibition Type | Effect on Vmax | Effect on Km | Binding Site |

|---|---|---|---|

| Competitive | No change | Increases | Active Site |

| Noncompetitive | Decreases | No change | Allosteric Site |

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate Complex |

This table provides a summary of the effects of different types of enzyme inhibition on kinetic parameters.

Receptor Binding Assays and Ligand-Receptor Interactions

The pyrazol-4-yl group is a key feature in ligands that bind to various receptors, including the muscarinic acetylcholine (B1216132) receptor M4 (M4 mAChR). nih.govnih.gov Radioligand binding assays have been employed to quantify the affinity of pyrazol-4-yl-pyridine derivatives for the allosteric site of the hM4 mAChR. nih.gov These studies often utilize a radiolabeled antagonist, such as [³H]NMS, to determine the binding affinity (pKB) and the cooperativity (logαACh) with the endogenous ligand, acetylcholine (ACh). nih.gov

For example, a series of 2-phenyl-3-(1H-pyrazol-4-yl)pyridine derivatives were identified as positive allosteric modulators (PAMs) of the M4 mAChR. nih.gov These compounds were found to increase the affinity and/or efficacy of orthosteric ligands like ACh. nih.gov The binding of these allosteric modulators can induce a leftward shift in the affinity binding inhibition curve of the natural ligand, indicating a positive cooperativity. nih.gov

Cellular Pathway Modulation and Signaling Cascade Analysis

The inhibitory actions of compounds containing the 1H-pyrazol-4-yl scaffold can significantly modulate cellular signaling pathways. For instance, derivatives of this compound have been developed as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.govnih.gov IRAK4 is a crucial transducer in the signaling pathways downstream of the IL-1 receptor (IL-1R) and Toll-like receptors (TLRs), which are central to inflammatory responses. nih.govnih.gov

By selectively inhibiting the kinase activity of IRAK4, these compounds can block the downstream signaling cascade that leads to the production of inflammatory mediators. nih.gov The development of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, for example, has led to potent and selective IRAK4 inhibitors with favorable pharmacokinetic properties for oral administration. nih.gov These inhibitors were developed by modifying the pyrazolopyrimidine ring and the pyrazole ring to improve properties like cell permeability. nih.govnih.gov The modulation of such critical inflammatory pathways highlights the therapeutic potential of targeting kinases with compounds based on the 1H-pyrazol-4-yl structure.

Protein-Ligand Interaction Mapping

Understanding the precise interactions between a ligand and its protein target is fundamental for rational drug design. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to map these interactions. nih.govphyschemres.orgaalto.firsc.org For pyrazole-carboxamide derivatives that inhibit carbonic anhydrase, molecular docking studies have revealed key interactions within the enzyme's active site. nih.gov

These studies show that the sulfonamide group of the ligand interacts directly with the Zn²⁺ ion, a hallmark of carbonic anhydrase inhibition. nih.gov Furthermore, hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active site contribute to the stability of the protein-ligand complex. nih.govaalto.fi For example, in some complexes, hydrogen bonds are formed between the ligand and residues such as Thr199 and Thr200 of human carbonic anhydrase II (hCA II). nih.gov The analysis of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) from MD simulations provides insights into the stability of the ligand within the binding pocket and the flexibility of the protein residues upon ligand binding. physchemres.org

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| [³H]NMS |

| 2-phenyl-3-(1H-pyrazol-4-yl)pyridine |

| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides |

| [¹⁸F]12 |

Computational Chemistry and in Silico Modeling in 1h Pyrazol 4 Ylmethanesulfonamide Research

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netnih.gov This method is crucial for understanding how a potential drug molecule, such as a derivative of 1H-pyrazol-4-ylmethanesulfonamide, might interact with a specific biological target, like an enzyme or receptor implicated in a disease. The simulations place the ligand into the binding site of the protein and calculate a score, or binding energy, that estimates the strength of the interaction. researchgate.netalrasheedcol.edu.iq

Docking studies on various pyrazole (B372694) derivatives have been employed to screen for potential inhibitors of targets such as receptor tyrosine kinases and protein kinases, which are often involved in cancer. researchgate.netnih.gov For instance, simulations have been performed using software like AutoDock and GOLD (Genetic Optimization for Ligand Docking). researchgate.netalrasheedcol.edu.iq These studies have shown that pyrazole derivatives can fit deeply within the binding pockets of target proteins, suggesting they could be effective inhibitors. researchgate.netnih.gov

A key output of molecular docking simulations is the binding energy, which quantifies the affinity between the ligand and the protein. A more negative binding energy value typically indicates a more stable and favorable interaction. These calculations help rank potential drug candidates and prioritize them for further experimental testing. The total energy is a sum of various forces, including van der Waals forces, hydrogen bonding, and desolvation energy. researchgate.netnih.gov

Research on pyrazole derivatives has demonstrated a range of binding energies against different protein targets. These values provide a quantitative basis for comparing the potential efficacy of various structural analogs.

Table 1: Examples of Calculated Binding Energies for Pyrazole Derivatives Against Various Protein Targets

| Pyrazole Derivative | Protein Target | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | VEGFR-2 (2QU5) | -10.09 | researchgate.netnih.gov |

| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (2b) | CDK2 (2VTO) | -10.35 | researchgate.netnih.gov |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1d) | Aurora A (2W1G) | -8.57 | researchgate.netnih.gov |

Beyond simply calculating a binding score, molecular docking allows for a detailed analysis of the binding pose and the specific interactions within the protein's active site. This involves identifying key amino acid residues that form hydrogen bonds, hydrophobic interactions, or π-π stacking with the ligand. nih.gov For pyrazole derivatives, docking studies have revealed crucial hydrogen bond interactions with specific residues in the active sites of enzymes like phosphodiesterase 4 (PDE4). nih.gov The pyrazole ring itself can participate in aromatic π-π stacking interactions with residues such as histidine and phenylalanine, further stabilizing the complex. nih.gov This level of detail is vital for structure-based drug design, where chemists can modify the ligand's structure to enhance these specific interactions and improve potency and selectivity.

Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and conformational changes of the ligand-protein complex over time, typically on the nanosecond scale. nih.govnih.gov This method is used to assess the stability of the binding pose predicted by docking. nih.govnih.gov If the ligand remains stably bound within the active site throughout the simulation with minimal fluctuations, it provides greater confidence in the docking result. nih.govnih.gov

For novel pyrazole-carboxamides designed as carbonic anhydrase inhibitors, 50-nanosecond MD simulations were performed. nih.govnih.gov The results showed that the most promising compounds exhibited good stability when docked to the target receptors, with only minor conformational changes and fluctuations. nih.govnih.gov This confirms that the predicted binding mode is likely to be maintained under more realistic, dynamic conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For a series of 1H-pyrazole-1-carbothioamide derivatives studied as EGFR kinase inhibitors, 2D-QSAR models were developed. nih.gov These models use "descriptors"—numerical values that represent the physicochemical properties of the molecules—to build a regression model that can predict the activity of new, untested compounds. nih.gov

The study found that the inhibitory activity was significantly influenced by descriptors related to the molecule's adjacency and distance matrix. nih.gov By establishing a reliable QSAR model, researchers can design new compounds with potentially higher potency before they are synthesized, streamlining the drug design process. nih.gov

Predictive Modeling for ADME (Absorption, Distribution, Metabolism, Excretion) Properties

A significant reason for the failure of drug candidates in clinical trials is poor pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). idaampublications.innih.gov In silico ADME prediction models are now widely used in the early stages of drug discovery to filter out compounds that are likely to fail later on. idaampublications.innih.gov These models use the chemical structure of a compound to predict properties like gastrointestinal absorption, blood-brain barrier penetration, and potential for causing toxicity. nih.govnih.govidaampublications.in

In silico ADMET (ADME-Toxicity) screening for pyrazole derivatives is often performed using online tools and specialized software like SwissADME. alrasheedcol.edu.iqsemanticscholar.org This screening is essential for evaluating the "drug-likeness" of a compound. For example, researchers have used these tools to predict that newly designed pyrazole derivatives would be passively and highly absorbed from the gastrointestinal tract. alrasheedcol.edu.iq

A common filter used in this screening is Lipinski's "rule of five," which helps predict if a compound has properties that would make it a likely orally active drug in humans. nih.gov Studies on 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives showed that they all fulfilled Lipinski's rule, suggesting they have good potential for bioavailability. nih.gov

Table 2: Common In Silico ADME/T Properties Predicted for Pyrazole Derivatives

| ADME Property | Prediction Goal | Relevance |

|---|---|---|

| Lipinski's Rule of Five | Assesses drug-likeness based on molecular weight, lipophilicity, and hydrogen bond donors/acceptors. | Predicts potential for good oral bioavailability. nih.gov |

| Gastrointestinal (GI) Absorption | Predicts how well the compound is absorbed from the gut into the bloodstream. | Essential for orally administered drugs. alrasheedcol.edu.iq |

| Blood-Brain Barrier (BBB) Penetration | Predicts if a compound can cross the protective barrier into the brain. | Crucial for CNS-targeting drugs; undesirable for others. idaampublications.in |

| Aqueous Solubility | Estimates the solubility of the compound in water. | Affects absorption and formulation. idaampublications.in |

| AMES Toxicity | Predicts the mutagenic potential of a compound. | An early indicator of potential carcinogenicity. nih.govnih.gov |

Lead Optimization and Rational Drug Design Approaches for 1h Pyrazol 4 Ylmethanesulfonamide Analogues

The development of 1H-pyrazol-4-ylmethanesulfonamide analogues as potential therapeutic agents involves a meticulous process of lead optimization. This phase of drug discovery aims to refine the structure of a promising lead compound to enhance its desired pharmacological properties while minimizing undesirable characteristics. Through rational drug design, researchers systematically modify the molecule to improve its efficacy, selectivity, and pharmacokinetic profile.

Emerging Research Frontiers and Future Perspectives for 1h Pyrazol 4 Ylmethanesulfonamide

Development of Novel Analogues with Improved Biological Profiles

There is no publicly accessible research detailing the development of novel analogues specifically derived from the 1H-pyrazol-4-ylmethanesulfonamide backbone. The scientific literature contains numerous examples of the synthesis and biological evaluation of other pyrazole-sulfonamide derivatives, such as 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 4-(1H-pyrazol-1-yl)benzenesulfonamide. These studies explore how modifications to the pyrazole (B372694) ring and the sulfonamide group can influence activity against various targets. However, this body of work does not provide specific data or structure-activity relationships (SAR) for analogues of this compound.

Exploration of New Therapeutic Indications

The exploration of new therapeutic indications is a cornerstone of modern drug discovery. However, without initial preclinical or biological screening data for this compound, there is no scientific basis to suggest its potential application in any specific disease area. The general therapeutic potential of the broader pyrazole sulfonamide class is wide-ranging, with documented activity against cancer cells, leishmania parasites, and inflammatory pathways. researchgate.netnih.gov Nevertheless, it is not scientifically rigorous to attribute these potential applications directly to the untested this compound.

Integration of Multi-Omics Data for Comprehensive Understanding

The use of multi-omics data—genomics, proteomics, metabolomics, and transcriptomics—is a powerful approach to elucidate the mechanism of action of novel drug candidates. This type of in-depth biological investigation is typically undertaken once a compound has demonstrated significant and promising activity in initial assays. Given the absence of primary biological data for this compound, it is unsurprising that no multi-omics studies have been published. Such research would be premature without foundational evidence of its biological effects.

Challenges and Opportunities in Pyrazole-Based Drug Discovery

The field of pyrazole-based drug discovery is vibrant, with ongoing efforts to develop new synthetic methodologies and to explore novel biological targets. nih.govnih.gov Key opportunities lie in the versatility of the pyrazole scaffold, which allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. nih.gov Challenges include overcoming drug resistance, ensuring target specificity to minimize off-target effects, and navigating the complexities of intellectual property in a crowded chemical space.

While these general challenges and opportunities apply to the development of any new pyrazole-based therapeutic, the specific hurdles and prospects for This compound remain undefined. Without dedicated research, it is impossible to identify the unique synthetic challenges, potential for novel biological activity, or specific opportunities that this compound might present.

Q & A

Q. What are the standard synthetic protocols for 1H-pyrazol-4-ylmethanesulfonamide?

Methodological Answer: A common approach involves sulfonylation of pyrazole intermediates. For example, refluxing 4-substituted pyrazole derivatives with sulfonyl chlorides (e.g., 1-methylimidazole-4-sulfonyl chloride) in aprotic solvents like xylene (10 mL) under nitrogen for 25–30 hours, followed by alkaline workup (5% NaOH) and recrystallization from methanol . Key parameters include stoichiometric ratios (1:1.4 substrate-to-chloranil) and temperature control to minimize side reactions.

Table 1: Representative Reaction Conditions

| Reagent | Solvent | Time (hr) | Purification | Yield (%) |

|---|---|---|---|---|

| Chloranil | Xylene | 30 | Methanol recrystallization | 65–75 |

| 1-Methylimidazole-4-sulfonyl chloride | DCM | 24 | Column chromatography | 50–60 |

Q. Which crystallographic tools are recommended for structural elucidation of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL (version 2015+) is standard for refinement. Key steps include data collection at low temperatures (100 K) to reduce thermal motion errors and TWIN commands for handling twinned crystals. Hydrogen bonding networks can be analyzed using OLEX2 visualization .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign sulfonamide (-SO₂NH₂) protons at δ 7.5–8.0 ppm and pyrazole ring protons at δ 6.5–7.2 ppm .

- IR : Confirm sulfonamide S=O stretches at 1150–1350 cm⁻¹ and N-H bends at 3300–3500 cm⁻¹ .

- HPLC-MS : Use C18 columns with 0.1% TFA in acetonitrile/water gradients to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to mitigate byproduct formation?

Methodological Answer: Byproduct suppression requires:

- Microwave-assisted synthesis : Reduces reaction time from 30 hours to 2–4 hours, minimizing decomposition .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) on the pyrazole N-H to prevent undesired sulfonylation at competing sites .

- Flow chemistry : Enables precise control of exothermic sulfonylation steps, improving yield reproducibility .

Q. How should crystallographic data discrepancies (e.g., twinning, disorder) be resolved?

Methodological Answer:

- Twinning : Apply SHELXL’s TWIN/BASF commands with HKLF5 data format. For example, refine twin fractions iteratively until R₁ < 5% .

- Disorder modeling : Use PART/SUMP restraints to resolve overlapping electron density in flexible sulfonamide groups. Validate with Hirshfeld surface analysis .

Table 2: Refinement Parameters for Disordered Structures

| Parameter | Value |

|---|---|

| R₁ (all data) | < 0.05 |

| Twin fraction | 0.35–0.45 |

| Residual density (eÅ⁻³) | ±0.5 |

Q. What computational strategies predict biological activity of sulfonamide analogs?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). Prioritize analogs with ∆G < −8 kcal/mol .

- QSAR models : Train on datasets with IC₅₀ values for sulfonamide inhibitors. Molecular descriptors (e.g., logP, polar surface area) correlate with membrane permeability .

Data Contradiction Analysis

Q. Why do NMR spectra of similar sulfonamides show variability in chemical shifts?

Methodological Answer: Shifts depend on:

Q. How to reconcile discrepancies in reported crystallographic bond lengths?

Methodological Answer: Variations arise from:

- Thermal motion : High displacement parameters (U_eq > 0.05 Ų) indicate dynamic disorder. Re-measure data at 90 K for improved resolution .

- Software differences : SHELXL vs. OLEX2 may refine bond lengths with ±0.01 Å variance. Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) .

Key Considerations for Experimental Design

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of sulfonyl chlorides .

- Crystallography : Use synchrotron radiation for small or weakly diffracting crystals .

- Biological assays : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) to validate activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.